molecular formula C6H11ClO2S B13261970 1-Cyclopropylpropane-1-sulfonyl chloride

1-Cyclopropylpropane-1-sulfonyl chloride

Cat. No.: B13261970
M. Wt: 182.67 g/mol
InChI Key: GKUVPKVRNMVTMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropylpropane-1-sulfonyl chloride is a chemical compound with the molecular formula C6H11ClO2S. It is a sulfonyl chloride derivative, characterized by the presence of a cyclopropyl group attached to a propane backbone, which is further bonded to a sulfonyl chloride group. This compound is primarily used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropylpropane-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethanol with chlorosulfonic acid. The reaction typically proceeds under controlled temperature conditions to prevent decomposition and ensure high yield. Another method involves the use of cyclopropylcarbinol and thionyl chloride, which reacts to form the desired sulfonyl chloride derivative .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound. The choice of method depends on the desired purity and scale of production .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropylpropane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-cyclopropylpropane-1-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to modify nucleophilic sites on biomolecules or other organic compounds, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Uniqueness: 1-Cyclopropylpropane-1-sulfonyl chloride is unique due to the presence of both a cyclopropyl group and a propane backbone, which imparts distinct reactivity and steric properties. This makes it particularly useful in the synthesis of complex organic molecules where specific spatial arrangements are required .

Properties

Molecular Formula

C6H11ClO2S

Molecular Weight

182.67 g/mol

IUPAC Name

1-cyclopropylpropane-1-sulfonyl chloride

InChI

InChI=1S/C6H11ClO2S/c1-2-6(5-3-4-5)10(7,8)9/h5-6H,2-4H2,1H3

InChI Key

GKUVPKVRNMVTMU-UHFFFAOYSA-N

Canonical SMILES

CCC(C1CC1)S(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.